molecular formula C10H14N2O2S B2594582 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 953720-57-5

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2594582
CAS No.: 953720-57-5
M. Wt: 226.29
InChI Key: OCCNNHHMDCZCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The molecular formula of this compound is C10H14N2O2S, and it has a molecular weight of 226.30 g/mol

Mechanism of Action

Preparation Methods

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the piperidine ring. One common synthetic route involves the reaction of 4-methylthiazole with piperidine-4-carboxylic acid under specific conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and piperidine derivatives.

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNNHHMDCZCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.